molecular formula C13H20ClNO3 B3971893 1-piperidin-1-ylpropan-2-yl furan-2-carboxylate;hydrochloride

1-piperidin-1-ylpropan-2-yl furan-2-carboxylate;hydrochloride

Cat. No.: B3971893
M. Wt: 273.75 g/mol
InChI Key: LDWIIQLNSZATKH-UHFFFAOYSA-N
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Description

1-piperidin-1-ylpropan-2-yl furan-2-carboxylate;hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a piperidine ring, which is a six-membered ring containing one nitrogen atom

Properties

IUPAC Name

1-piperidin-1-ylpropan-2-yl furan-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-11(10-14-7-3-2-4-8-14)17-13(15)12-6-5-9-16-12;/h5-6,9,11H,2-4,7-8,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWIIQLNSZATKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)OC(=O)C2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726676
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-piperidin-1-ylpropan-2-yl furan-2-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Esterification: The carboxylate group is introduced through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 1-piperidin-1-ylpropan-2-yl furan-2-carboxylate;hydrochloride involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-piperidin-1-ylpropan-2-yl furan-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-diones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or sulfonates.

    Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced dihydrofuran derivatives, substituted piperidine derivatives, and hydrolyzed carboxylic acids.

Scientific Research Applications

1-piperidin-1-ylpropan-2-yl furan-2-carboxylate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-piperidin-1-ylpropan-2-yl furan-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects.

Comparison with Similar Compounds

1-piperidin-1-ylpropan-2-yl furan-2-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,3-dione share the furan ring structure but differ in their functional groups and reactivity.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and 1-methylpiperidine share the piperidine ring structure but differ in their substituents and biological activities.

    Ester Derivatives: Compounds like ethyl furan-2-carboxylate and methyl piperidine-4-carboxylate share the ester functional group but differ in their ring structures and reactivity.

The uniqueness of 1-piperidin-1-ylpropan-2-yl furan-2-carboxylate;hydrochloride lies in its combination of the furan and piperidine rings, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-piperidin-1-ylpropan-2-yl furan-2-carboxylate;hydrochloride
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1-piperidin-1-ylpropan-2-yl furan-2-carboxylate;hydrochloride

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